molecular formula C14H24N2OS B14899775 1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide

1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide

Cat. No.: B14899775
M. Wt: 268.42 g/mol
InChI Key: OVGMIGLWBBKMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide is a complex organic compound with the molecular formula C14H24N2OS. This compound is part of the cyanoacetamide derivatives, which are known for their diverse biological activities and synthetic utility in forming various heterocyclic compounds .

Preparation Methods

The synthesis of 1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide can be achieved through several methods:

Chemical Reactions Analysis

1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Condensation Reagents: Aldehydes, ketones.

Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide exerts its effects involves its ability to participate in condensation and substitution reactions. The carbonyl and cyano functions of the compound are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H24N2OS

Molecular Weight

268.42 g/mol

IUPAC Name

1-cyano-N-(4-ethylsulfanylbutan-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H24N2OS/c1-3-18-10-7-12(2)16-13(17)14(11-15)8-5-4-6-9-14/h12H,3-10H2,1-2H3,(H,16,17)

InChI Key

OVGMIGLWBBKMBP-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)NC(=O)C1(CCCCC1)C#N

Origin of Product

United States

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